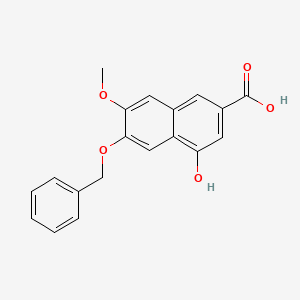
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- is a complex organic compound with a molecular formula of C19H16O4 This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features various functional groups, including hydroxyl, methoxy, and phenylmethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- typically involves multiple steps, starting from naphthalene derivatives. One common approach is the Friedel-Crafts acylation of naphthalene to introduce the carboxylic acid group, followed by hydroxylation and methoxylation reactions to introduce the hydroxyl and methoxy groups, respectively. The phenylmethoxy group can be introduced through a Williamson ether synthesis reaction, where a phenylmethanol derivative reacts with the hydroxyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy and phenylmethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the hydroxyl, methoxy, and phenylmethoxy groups, resulting in different chemical properties and reactivity.
4-Hydroxy-2-naphthalenecarboxylic acid: Contains a hydroxyl group but lacks the methoxy and phenylmethoxy groups.
7-Methoxy-2-naphthalenecarboxylic acid: Contains a methoxy group but lacks the hydroxyl and phenylmethoxy groups.
Uniqueness
The presence of multiple functional groups in 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- makes it unique compared to its simpler analogs. These functional groups enhance its reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C19H16O5 |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
4-hydroxy-7-methoxy-6-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O5/c1-23-17-9-13-7-14(19(21)22)8-16(20)15(13)10-18(17)24-11-12-5-3-2-4-6-12/h2-10,20H,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
VBGILXIOYMCPPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=CC(=C2C=C1OCC3=CC=CC=C3)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


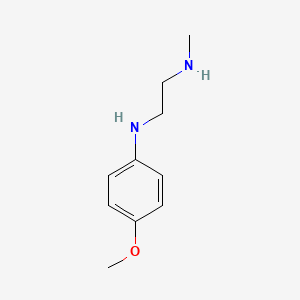
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
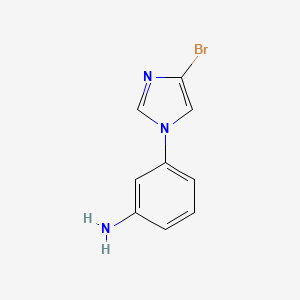
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
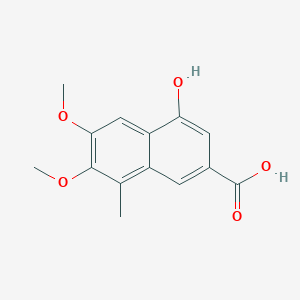
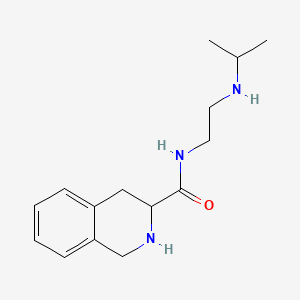
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)

![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
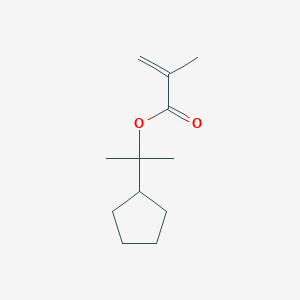
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)
